6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps. One common method includes the condensation of 5-bromothiophene-2-carbaldehyde with an appropriate amine under acidic conditions to form the imine intermediate. This intermediate is then cyclized with a triazolo-pyridazin precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Arylboronic acids, palladium catalysts for Suzuki cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.
Scientific Research Applications
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but lacks the triazolo-pyridazin moiety.
5-bromo-2-thiophenecarboxaldehyde: Contains the thiophene ring but lacks the imine and triazolo-pyridazin components.
Uniqueness
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its combination of the triazolo and pyridazin rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H9BrN6S |
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Molecular Weight |
337.20 g/mol |
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H9BrN6S/c1-7(8-2-3-9(12)19-8)14-15-10-4-5-11-16-13-6-18(11)17-10/h2-6H,1H3,(H,15,17)/b14-7+ |
InChI Key |
OHBZAXRVYLJHKX-VGOFMYFVSA-N |
Isomeric SMILES |
C/C(=N\NC1=NN2C=NN=C2C=C1)/C3=CC=C(S3)Br |
Canonical SMILES |
CC(=NNC1=NN2C=NN=C2C=C1)C3=CC=C(S3)Br |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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